molecular formula C25H24N2O4 B6560546 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 946266-86-0

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B6560546
CAS No.: 946266-86-0
M. Wt: 416.5 g/mol
InChI Key: ZPWJQXPCMOTTPW-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzoyl group, a tetrahydroquinoline ring, and a methoxyphenoxy group. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzoyl Group: The tetrahydroquinoline intermediate can be acylated using benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the benzoylated tetrahydroquinoline with 4-methoxyphenoxyacetic acid or its derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a chemical reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide: Contains a chlorine atom in place of the methoxy group.

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxyphenoxy group, which may impart distinct chemical and biological properties compared to its analogs.

Conclusion

This compound is a compound of significant interest in various scientific fields

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-21-11-13-22(14-12-21)31-17-24(28)26-20-10-9-18-8-5-15-27(23(18)16-20)25(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWJQXPCMOTTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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